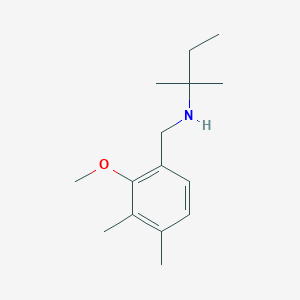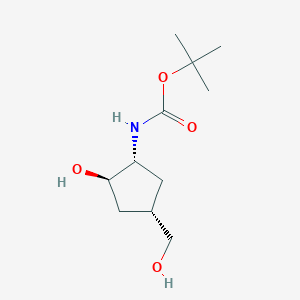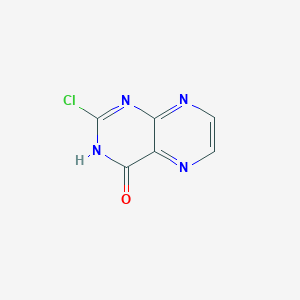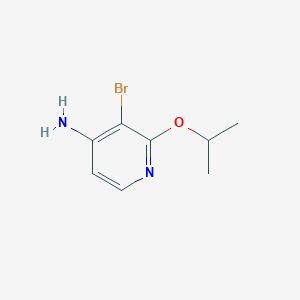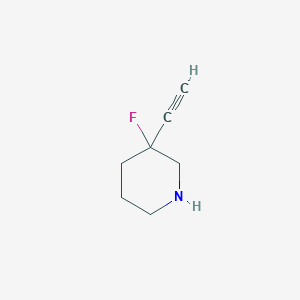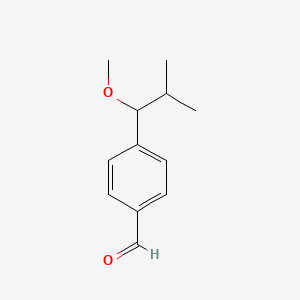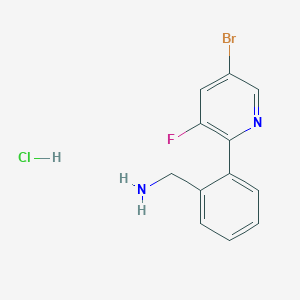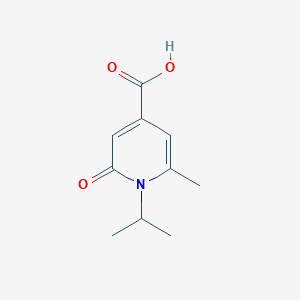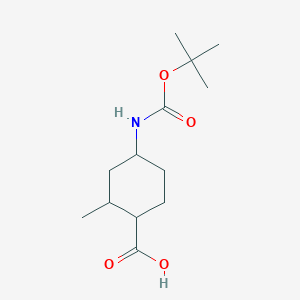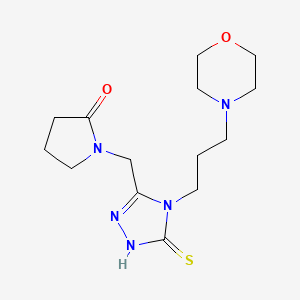
1-((4-(3-Morpholinopropyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-(3-Morpholinopropyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)pyrrolidin-2-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a morpholine ring, a triazole ring, and a pyrrolidinone ring, making it a versatile molecule for chemical and biological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-(3-Morpholinopropyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)pyrrolidin-2-one typically involves multi-step reactions. One common method includes the reaction of morpholine with a suitable alkylating agent to introduce the morpholinopropyl group. This is followed by the formation of the triazole ring through cyclization reactions involving thiosemicarbazide and an appropriate aldehyde or ketone.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates. The use of continuous flow reactors and other advanced technologies can also improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-((4-(3-Morpholinopropyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, including halides, amines, and thiols
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1-((4-(3-Morpholinopropyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes
Mécanisme D'action
The mechanism of action of 1-((4-(3-Morpholinopropyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 3-Morpholino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
- Polyhalonitrobutadienes
- Mannich bases containing heterocyclic moieties
Comparison: Compared to similar compounds, 1-((4-(3-Morpholinopropyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)pyrrolidin-2-one stands out due to its unique combination of a morpholine ring, a triazole ring, and a pyrrolidinone ring.
Propriétés
Formule moléculaire |
C14H23N5O2S |
|---|---|
Poids moléculaire |
325.43 g/mol |
Nom IUPAC |
1-[[4-(3-morpholin-4-ylpropyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H23N5O2S/c20-13-3-1-5-18(13)11-12-15-16-14(22)19(12)6-2-4-17-7-9-21-10-8-17/h1-11H2,(H,16,22) |
Clé InChI |
VVANZMNFCPRDOK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)CC2=NNC(=S)N2CCCN3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12997066.png)
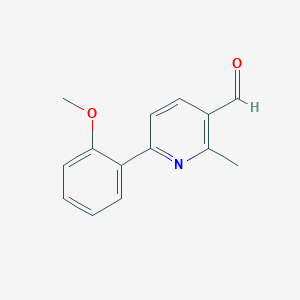
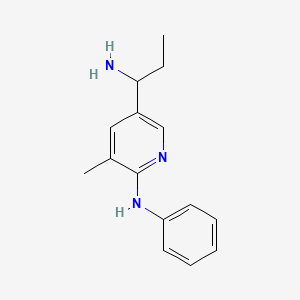
![6-(Fluoromethyl)bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B12997079.png)
